4-Chloro-3-(trifluoromethyl)benzaldehyde

Description

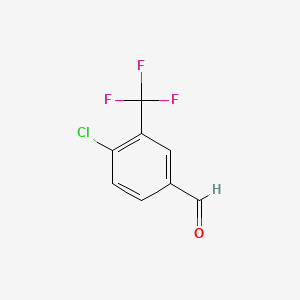

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHMMULLFBKTOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187895 | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34328-46-6 | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34328-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034328466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-3-(trifluoromethyl)benzaldehyde physical properties

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzaldehyde: Properties, Applications, and Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction: this compound is a substituted aromatic aldehyde that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The presence of both a chloro and a trifluoromethyl group on the benzaldehyde scaffold imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. The trifluoromethyl group, a well-known bioisostere for various functional groups, can enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule, properties that are highly desirable in drug discovery. This guide provides a comprehensive overview of the physical properties, spectroscopic characterization, safe handling, and critical applications of this compound, with a particular focus on its role in the synthesis of oncology therapeutics.

Core Physical and Chemical Properties

This compound is a colorless liquid at room temperature.[1] Its key physical and chemical identifiers are summarized in the table below. The compound's structure combines the directing effects of a deactivating trifluoromethyl group and a deactivating but ortho-, para-directing chloro group, along with the reactive aldehyde functionality. This unique combination dictates its reactivity in synthetic transformations.

| Property | Value | Reference(s) |

| CAS Number | 34328-46-6 | |

| Molecular Formula | C₈H₄ClF₃O | [2] |

| Molecular Weight | 208.56 g/mol | [1] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 218 °C (lit.) | |

| Density | 1.45 g/mL at 25 °C (lit.) | |

| Refractive Index (n²⁰/D) | 1.504 (lit.) | |

| InChI Key | NIHMMULLFBKTOK-UHFFFAOYSA-N |

Solubility Profile

The presence of the trifluoromethyl group generally enhances a molecule's lipophilicity, suggesting good solubility in a range of common organic solvents.[3] While comprehensive quantitative solubility data for this compound is not extensively published, a qualitative assessment indicates its miscibility with various organic solvents. For precise applications, experimental determination is recommended.

| Solvent Class | Representative Solvents | Expected Solubility |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble |

| Ethers | Diethyl ether, THF | Soluble |

| Halogenated | Dichloromethane, Chloroform | Soluble |

| Alcohols | Ethanol, Methanol | Soluble |

| Aqueous | Water | Insoluble |

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol provides a reliable method for determining the solubility of a non-volatile solute like this compound in a given solvent.[3]

Materials & Equipment:

-

This compound

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (PTFE or other compatible material)

-

Pre-weighed evaporating dish or vial

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the aldehyde to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solute is essential.

-

Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Sample Filtration: Allow the solution to settle, then carefully draw a known volume of the supernatant into a syringe and pass it through a chemically compatible syringe filter to remove all undissolved solids.

-

Solvent Evaporation: Dispense the filtered solution into a pre-weighed evaporating dish. Carefully evaporate the solvent in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a controlled temperature may be used.

-

Mass Determination: Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solute by the volume of the solvent used (e.g., in mg/mL or g/L).

This synthetic utility underscores the importance of this compound for researchers and professionals in drug development. The specific substitution pattern is crucial for the ultimate biological activity of the final drug molecule.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage of this compound are essential.

-

Hazard Classification: The compound is classified as an irritant. It is harmful if it comes into contact with skin or eyes and may cause respiratory irritation. * Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn. Avoid inhalation of vapors. * Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The container should be kept tightly sealed. Some suppliers note that the material may be air-sensitive. [4]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its physical properties, particularly its liquid state at room temperature and solubility in organic solvents, make it convenient to handle in a laboratory setting. The true value of this compound, however, lies in its chemical reactivity and the advantageous properties imparted by its unique substitution pattern. For researchers in drug discovery and development, its role as a precursor to vital pharmaceutical agents like Sorafenib highlights its significance. A thorough understanding of its properties, safe handling procedures, and synthetic applications is crucial for leveraging this versatile compound to its full potential in the advancement of science and medicine.

References

- Supporting Information for a chemical communication, available

- Sigma-Aldrich Safety Data Sheet for this compound.

-

SpectraBase. This compound. [Link]

- Supporting Information for a Royal Society of Chemistry public

-

PubChemLite. This compound. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).

-

SpecAU. This compound. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115).

-

PubChem. 4-(Trifluoromethyl)benzaldehyde. [Link]

-

Wikipedia. 4-Trifluoromethylbenzaldehyde. [Link]

-

NIST WebBook. Benzaldehyde, 4-(trifluoromethyl)-. [Link]

-

HANGZHOU HONGQIN PHARMTECH CO.,LTD. 4-(Trifluoromethyl)benzaldehyde. [Link]

-

SpectraBase. 3-Chloro-4-(trifluoromethyl)benzaldehyde. [Link]

Sources

4-Chloro-3-(trifluoromethyl)benzaldehyde chemical structure and IUPAC name

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the chemical structure, properties, synthesis, and critical applications of 4-Chloro-3-(trifluoromethyl)benzaldehyde, a highly valuable intermediate in modern medicinal chemistry.

Core Identity and Chemical Structure

This compound is a substituted aromatic aldehyde that has garnered significant interest as a building block in the synthesis of complex pharmaceutical agents. Its structure is characterized by a benzaldehyde core with two key electron-withdrawing substituents: a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position. These substitutions profoundly influence the molecule's reactivity and its utility in organic synthesis.

Other key identifiers include:

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is typically supplied as a liquid with properties that make it suitable for a range of organic reactions.

| Property | Value | Source(s) |

| Appearance | Liquid | [1] |

| Boiling Point | 218 °C | [2] |

| Density | 1.45 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.504 | [2] |

Synthesis Rationale and Protocol

As a specialized intermediate, the synthesis of this compound is a critical step in the supply chain for various high-value chemicals. A common and reliable method for preparing aromatic aldehydes in a laboratory or industrial setting is the selective oxidation of the corresponding benzyl alcohol.

Causality Behind Experimental Choice: The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic chemistry. Reagents like Pyridinium chlorochromate (PCC) or conditions for a Swern oxidation are often chosen because they are effective at stopping the oxidation at the aldehyde stage, preventing over-oxidation to the carboxylic acid, which can be a significant side reaction with stronger oxidants like potassium permanganate or chromic acid. The choice of a non-aqueous solvent like dichloromethane (DCM) is crucial for reactions with PCC to ensure the stability of the reagent and the product.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target aldehyde.

Exemplary Experimental Protocol: Oxidation of (4-Chloro-3-(trifluoromethyl)phenyl)methanol

This protocol is a representative example of a standard laboratory procedure for the oxidation of a benzyl alcohol to a benzaldehyde and should be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Reactor Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with a solution of (4-Chloro-3-(trifluoromethyl)phenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM). The precursor alcohol is commercially available (CAS 65735-71-9), streamlining this synthetic approach.[3]

-

Reagent Addition: Pyridinium chlorochromate (PCC) (approx. 1.5 eq) is added portion-wise to the stirred solution at room temperature. The addition is controlled to manage any exotherm.

-

Reaction Monitoring: The reaction mixture, which typically becomes a dark brown slurry, is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

-

Quenching and Filtration: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filter cake is washed with additional diethyl ether.

-

Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel or by distillation under reduced pressure, to yield pure this compound.

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its chemical reactivity, which is dictated by its unique substitution pattern.

Expertise & Experience Insights:

-

Electrophilic Activation: The trifluoromethyl (-CF3) group is one of the strongest electron-withdrawing groups in organic chemistry.[4] The chlorine atom also exerts a significant electron-withdrawing inductive effect. Together, these groups pull electron density from the aromatic ring and, consequently, from the aldehyde functional group. This effect makes the carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic attack.[5]

-

Synthetic Versatility: This enhanced reactivity makes the compound an excellent substrate for a variety of crucial C-C and C-N bond-forming reactions, including Wittig reactions, aldol condensations, and reductive aminations, which are cornerstones of pharmaceutical synthesis.[5]

Pivotal Role in the Synthesis of Sorafenib

A preeminent application of this aldehyde is its role as a key intermediate in the synthesis of Sorafenib (marketed as Nexavar). Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced kidney cancer (renal cell carcinoma) and liver cancer (hepatocellular carcinoma).[6][]

The synthesis of Sorafenib requires the 4-chloro-3-(trifluoromethyl)phenyl moiety, which is coupled to the rest of the molecule via a urea linkage.[6] This is achieved using 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[2][8] this compound serves as a direct precursor to this critical isocyanate, typically via conversion to the corresponding aniline followed by phosgenation or treatment with a phosgene equivalent.

Caption: Key role of the benzaldehyde in the Sorafenib synthesis pathway.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

Trustworthiness Through Self-Validating Systems: The protocols described below are based on globally recognized GHS standards and are designed to create a self-validating system of safety. Adherence to these guidelines minimizes risk and ensures reproducible, safe outcomes.

GHS Hazard Classification

-

Hazard Statements:

-

Signal Word: Warning[2]

Recommended Handling and Protective Equipment

| Precautionary Action | Details and P-Statements |

| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood. (P271)[9] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or face shield. (P280)[9] |

| Hygiene | Wash skin thoroughly after handling. (P264)[9] Avoid breathing dust, fumes, gas, mist, vapors, or spray. (P261)[9] |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. (P305 + P351 + P338)[9] |

| First Aid (Skin) | IF ON SKIN: Wash with plenty of soap and water. (P302 + P352)[2] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. (P403 + P233)[9] Store locked up. (P405)[9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. (P501)[9] |

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its carefully arranged functional groups provide a unique combination of reactivity and structural properties that are essential for constructing complex, biologically active molecules like Sorafenib. For researchers and drug development professionals, a thorough understanding of this compound's properties, synthesis, and handling is crucial for leveraging its full potential in the creation of next-generation therapeutics.

References

-

PubChem. Sorafenib. [Link]

-

New Drug Approvals. Sorafenib. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. [Link]

-

SDS Manager Inc. This compound SDS. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

AbacipharmTech. (4-Chloro-3-(trifluoromethyl)phenyl)methanol. [Link]

-

Xiamen Aeco Chemical Co., Ltd. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, Sorafenib intermediate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. bjgenuine.com [bjgenuine.com]

- 3. (4-Chloro-3-(trifluoromethyl)phenyl)methanol - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. nbinno.com [nbinno.com]

- 6. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 9. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]

Introduction: A Strategically Functionalized Aromatic Aldehyde

An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzaldehyde

This guide provides an in-depth technical overview of this compound, CAS Number 34328-46-6. It is designed for researchers, medicinal chemists, and professionals in drug development and fine chemical synthesis. We will explore its physicochemical properties, synthesis, core reactivity, and applications, with a focus on the causal principles behind its utility as a critical building block in modern chemistry.

This compound is a substituted aromatic aldehyde that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its utility stems from the unique interplay of its three functional components:

-

The Aldehyde Group: A versatile functional handle for a wide array of chemical transformations, including nucleophilic additions, reductions, and condensations.

-

The Trifluoromethyl (CF₃) Group: A powerful electron-withdrawing group that significantly enhances the electrophilicity of the aldehyde's carbonyl carbon.[1][2] In drug development, the CF₃ group is prized for its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity by modulating the electronic properties of the parent molecule.[3][4]

-

The Chloro (Cl) Group: Provides an additional site for modification through nucleophilic aromatic substitution or cross-coupling reactions and further influences the electronic nature of the aromatic ring.

This strategic combination of functional groups makes this compound a key starting material for creating novel compounds with enhanced performance characteristics, especially in drug discovery and materials science.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 34328-46-6 | [5] |

| Molecular Formula | C₈H₄ClF₃O | [5][6][7] |

| Molecular Weight | 208.56 g/mol | [7] |

| Appearance | White to off-white powder or lumps; Clear colorless liquid | [8] |

| Boiling Point | 218 °C (lit.); 54 °C at 10 mmHg | |

| Density | 1.45 g/mL at 25 °C (lit.) | [7] |

| Refractive Index (n20/D) | 1.504 (lit.) | |

| SMILES String | FC(F)(F)c1cc(C=O)ccc1Cl | |

| InChI Key | NIHMMULLFBKTOK-UHFFFAOYSA-N | [7] |

The compound is noted for its solubility in various organic solvents, a property enhanced by the trifluoromethyl group. Structural confirmation is typically achieved through standard spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, which provide unambiguous data on its molecular structure.[9][10]

Synthesis and Purification

While multiple synthetic routes may exist, a common industrial approach to synthesizing substituted benzaldehydes involves the controlled hydrolysis of a dihalomethyl group. This method prevents over-oxidation to the carboxylic acid, a common challenge with direct oxidation of toluene derivatives.

Example Protocol: Synthesis via Hydrolysis of a Dichloromethyl Intermediate

This protocol is based on general methodologies for benzaldehyde synthesis from related precursors, such as those described in patent literature for similar compounds.[11]

Step 1: Radical Chlorination of 4-Chloro-3-(trifluoromethyl)toluene The starting material, 4-chloro-3-(trifluoromethyl)toluene, is subjected to free-radical chlorination using a reagent like N-chlorosuccinimide (NCS) or chlorine gas with a radical initiator (e.g., AIBN or UV light) to form 1-chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene.

Step 2: Hydrolysis to this compound

-

Charge a reaction vessel with 1-chloro-4-(dichloromethyl)-2-(trifluoromethyl)benzene (1.0 eq) and a catalyst, such as zinc chloride or ferric chloride (e.g., 0.01 eq).[11]

-

Heat the mixture to approximately 120 °C under an inert atmosphere (e.g., nitrogen).

-

Slowly add water (1.0-1.2 eq) dropwise to the heated mixture. The controlled addition is critical to manage the exothermic reaction and the evolution of HCl gas.

-

After the addition is complete, maintain the reaction at 120 °C for 1-2 hours to ensure complete conversion.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The crude product can be purified by vacuum distillation to yield high-purity this compound.[11]

Causality Note: The use of a Lewis acid catalyst like ZnCl₂ or FeCl₃ facilitates the hydrolysis by coordinating to the chlorine atoms, making the benzylic carbon more susceptible to nucleophilic attack by water. Vacuum distillation is an effective purification method due to the compound's relatively high boiling point at atmospheric pressure.

Caption: Generalized workflow for the synthesis of this compound.

Core Chemical Reactivity and Key Transformations

The aldehyde functionality is the epicenter of this molecule's reactivity, which is significantly amplified by the potent electron-withdrawing nature of the adjacent trifluoromethyl and chloro substituents. This section details three cornerstone transformations critical for drug development.

A. Reduction to 4-Chloro-3-(trifluoromethyl)benzyl Alcohol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation, providing a benzyl alcohol intermediate that can be used in ether or ester synthesis, or as a precursor for benzylic halides.

Caption: Reduction of the aldehyde to the corresponding primary alcohol.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise. The slow addition is necessary to control the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Chloro-3-(trifluoromethyl)benzyl alcohol.[12]

Causality Note: Sodium borohydride is a mild and selective reducing agent, ideal for reducing aldehydes and ketones without affecting other potentially reducible groups like the trifluoromethyl group under these conditions.[13] The reaction is performed at a low temperature initially to moderate the rate of reaction.

B. Reductive Amination

Reductive amination is one of the most powerful methods for forming C-N bonds and synthesizing secondary and tertiary amines.[14] The process involves the initial formation of an imine (or iminium ion), which is then reduced in situ.

Experimental Protocol (Direct Reductive Amination):

-

In a reaction flask, combine this compound (1.0 eq), a primary or secondary amine (1.0-1.2 eq), and a solvent such as dichloroethane (DCE) or methanol.

-

Add a mild acid catalyst, like acetic acid (a few drops), to facilitate imine formation.[15]

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add a reducing agent selective for the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.2-1.5 eq) is the reagent of choice for this.[16]

-

Continue stirring at room temperature for 12-24 hours.

-

Upon reaction completion, quench with an aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash, dry, and purify, typically by column chromatography.

Causality Note: STAB is preferred over stronger reducing agents like NaBH₄ for one-pot reductive aminations because it is less reactive towards the starting aldehyde and more reactive towards the protonated imine (iminium ion).[16] This selectivity prevents premature reduction of the aldehyde, maximizing the yield of the desired amine product. The acidic catalyst accelerates the dehydration step required for imine formation.[14]

Caption: Logical workflow for a one-pot direct reductive amination reaction.

C. Wittig Reaction

The Wittig reaction is a premier method for synthesizing alkenes from aldehydes or ketones.[17] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with high reliability.

Experimental Protocol:

-

Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere, suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in an anhydrous solvent like THF. Cool to 0 °C. Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq), dropwise to generate the ylide (a color change, often to deep orange or red, is indicative of formation).

-

Alkene Formation: While maintaining the cool temperature, add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

After addition, allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., diethyl ether or hexanes). The main byproduct, triphenylphosphine oxide, can often be removed by filtration or column chromatography.

-

Wash, dry, and concentrate the organic phase. Purify the resulting alkene by column chromatography.

Causality Note: The choice of base and reaction conditions is critical. Strong, non-nucleophilic bases are required to deprotonate the phosphonium salt without reacting with the aldehyde.[18] The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[17] The enhanced electrophilicity of the aldehyde carbonyl in this compound generally leads to a faster reaction rate compared to less activated aldehydes.[2]

Caption: Key intermediates in the Wittig reaction mechanism.

Safety, Handling, and Storage

Proper handling of this compound is essential. It is classified as an irritant.

| Hazard Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [19] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [19][20] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [20] |

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[19]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19]

-

Avoid contact with skin, eyes, and clothing.[19]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]

-

For long-term stability, storage under an inert gas atmosphere is recommended.[19]

First Aid:

-

Inhalation: Move person to fresh air. Seek medical attention if you feel unwell.[19]

-

Skin Contact: Immediately wash off with plenty of water. If skin irritation occurs, seek medical advice.[19]

-

Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical attention.[19]

References

-

Safety Data Sheet. Company Not Specified. [Link]

-

4-Cloro-3-(trifluorometil)benzaldehído. Chem-Impex. [Link]

-

This compound. AOBChem USA. [Link]

-

4-Chloro-3-(trifluoromethyl)benzyl alcohol. ChemBK. [Link]

-

This compound SDS. SDS Manager. [Link]

-

MSDS of 4-chloro-3-(trifluoromethoxy)benzaldehyde. Capot Chemical Co.,Ltd.[Link]

-

The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof.

-

4-Trifluoromethylbenzaldehyde. Wikipedia. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]

-

Wittig Reaction - A Greener Approach. Beyond Benign. [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE!. University of Missouri–St. Louis. [Link]

-

Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

-

Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]

-

Supporting Information for Trifluoromethylation of Aryl and Heteroaryl Halides with CF3-Substituted N-Aryl-pyridinium Salts. The Royal Society of Chemistry. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

-

Reductive Amination. YouTube. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. European Patent Office. [Link]

-

Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. National Institutes of Health. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF). ResearchGate. [Link]

Sources

- 1. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. aobchem.com [aobchem.com]

- 6. aobchem.com [aobchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound CAS#: 34328-46-6 [amp.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]

- 12. chembk.com [chembk.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. Reductive amination - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 17. Wittig Reaction [organic-chemistry.org]

- 18. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

4-Chloro-3-(trifluoromethyl)benzaldehyde molecular weight and formula

An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers and professionals in drug development and materials science. The document details the compound's fundamental physicochemical properties, including its molecular formula (C₈H₄ClF₃O) and molecular weight (208.56 g/mol ).[1] It explores the compound's heightened reactivity, a direct consequence of the potent electron-withdrawing effects of its chloro and trifluoromethyl substituents. A proposed, field-proven synthetic protocol is presented, alongside a discussion of its primary reaction pathways, such as nucleophilic addition, reductive amination, and olefination. This guide also outlines critical safety and handling procedures and provides predicted spectroscopic data to aid in analytical characterization.

Introduction

Substituted benzaldehydes are foundational building blocks in modern organic synthesis, prized for their versatility in constructing complex molecular architectures. Within this class, this compound (CAS No: 34328-46-6) stands out as a particularly valuable reagent.[2] Its structure is distinguished by two powerful electron-withdrawing groups on the aromatic ring: a chlorine atom at the C4 position and a trifluoromethyl (-CF₃) group at the C3 position.

The synergistic electronic influence of these substituents renders the carbonyl carbon of the aldehyde exceptionally electrophilic. This heightened reactivity makes the molecule an ideal substrate for a wide array of nucleophilic attacks and other transformations, enabling the efficient synthesis of novel pharmaceutical agents, agrochemicals, and advanced materials. This guide serves as a senior-level resource, elucidating the causality behind the compound's properties and providing actionable protocols for its use in a research and development setting.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. These data are critical for planning experiments, ensuring accurate stoichiometry, and establishing safe handling procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClF₃O | [1][2] |

| Molecular Weight | 208.56 g/mol | [1] |

| CAS Number | 34328-46-6 | [2] |

| Appearance | Liquid | [1] |

| Density | 1.45 g/mL at 25 °C | |

| Boiling Point | 218 °C | |

| Refractive Index (n₂₀/D) | 1.504 | |

| InChI Key | NIHMMULLFBKTOK-UHFFFAOYSA-N | [1] |

| SMILES String | FC(F)(F)c1cc(C=O)ccc1Cl |

Predicted Spectroscopic Profile

While specific experimental spectra require acquisition, the structure of this compound allows for reliable prediction of its key spectroscopic features, which are essential for reaction monitoring and product verification.

-

¹H NMR: The spectrum will be characterized by signals in the aromatic and aldehyde regions. The aldehyde proton (-CHO) is expected to appear as a singlet significantly downfield, typically between δ 9.9-10.1 ppm. The three protons on the aromatic ring will appear as complex multiplets between δ 7.5-8.2 ppm, with splitting patterns dictated by their coupling constants.

-

¹³C NMR: The most deshielded carbon will be the carbonyl carbon of the aldehyde, appearing around δ 190-192 ppm. The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. Aromatic carbons will resonate in the δ 120-140 ppm range.

-

¹⁹F NMR: A strong singlet is expected around δ -63 ppm, which is characteristic of a CF₃ group attached to an aromatic ring. This signal is an unambiguous marker for the presence of the trifluoromethyl moiety.

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by a strong, sharp absorption band around 1700-1710 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde. C-Cl stretching vibrations will appear in the fingerprint region (typically 600-800 cm⁻¹), and C-F stretches will be visible as strong bands in the 1100-1350 cm⁻¹ region.

Synthesis and Purification

A robust and scalable synthesis of this compound is crucial for its application. A common and reliable laboratory-scale method is the oxidation of the corresponding benzyl alcohol, 4-chloro-3-(trifluoromethyl)benzyl alcohol. This precursor is often more stable and commercially accessible.

Causality of Method Selection

The choice of an oxidant is critical. While strong oxidants like chromic acid can be used, they often lead to over-oxidation to the carboxylic acid and generate hazardous heavy metal waste. Milder, more selective reagents are preferred. Pyridinium chlorochromate (PCC) is a classic choice for this transformation, reliably stopping the oxidation at the aldehyde stage. Alternative modern methods like the Swern or Dess-Martin periodinane (DMP) oxidations offer excellent yields with easier workups and are often preferred in contemporary process development to avoid chromium waste.

Experimental Protocol: Oxidation via Pyridinium Chlorochromate (PCC)

This protocol describes a self-validating workflow that includes purification and characterization steps to ensure the integrity of the final product.

Reagents & Equipment:

-

4-chloro-3-(trifluoromethyl)benzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel (for slurry and column chromatography)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, condenser

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 4-chloro-3-(trifluoromethyl)benzyl alcohol in anhydrous DCM.

-

Adsorbent Addition: Add a small amount of silica gel to the solution. This simplifies the workup by adsorbing the chromium byproducts.

-

Oxidant Addition: To the stirring solution, add 1.5 equivalents of PCC in one portion. The reaction is mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

-

Filtration: Filter the mixture through a pad of silica gel, washing thoroughly with diethyl ether to ensure all product is collected. The filtrate should be clear and colorless.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude aldehyde via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Characterization: Collect the pure fractions, remove the solvent, and characterize the final product by NMR and IR spectroscopy to confirm its identity and purity against the expected profile (Section 2.1).

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis and purification of the target aldehyde.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality, activated by the ring's electronic properties, is the primary site of reactivity.

Nucleophilic Addition

The pronounced electrophilicity of the carbonyl carbon makes it highly susceptible to attack by a wide range of nucleophiles. Reactions with Grignard reagents or organolithiums proceed efficiently to form secondary alcohols, which are versatile intermediates for further functionalization.

Reductive Amination

This is one of the most powerful applications of this compound. The reaction with a primary or secondary amine forms an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a substituted benzylamine. This reaction is a cornerstone of medicinal chemistry for building libraries of drug candidates.

Wittig Reaction

The compound readily undergoes the Wittig reaction with phosphorus ylides to form substituted styrenes. This provides a reliable method for carbon-carbon double bond formation with good control over stereochemistry, depending on the nature of the ylide used.

Diagram: Key Reactivity Pathways

Caption: Major reaction pathways for this compound.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. It is classified with specific hazards that require appropriate precautions.

-

Hazard Classification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] The signal word is "Warning".[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[3]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Conclusion

This compound is a highly functionalized and reactive building block with significant utility in synthetic chemistry. Its unique electronic properties, imparted by the chloro and trifluoromethyl groups, make it an excellent substrate for constructing complex molecules relevant to the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthetic routes, reactivity, and safety protocols, as detailed in this guide, empowers researchers to leverage this potent intermediate to its full potential in their discovery and development programs.

References

-

SDS Manager. (2023). This compound SDS. Retrieved from [Link]

-

Chem-Supply. (n.d.). MSDS of 4-chloro-3-(trifluoromethoxy)benzaldehyde. Retrieved from [Link]

-

AOBChem USA. (n.d.). This compound. Retrieved from [Link]

Sources

4-Chloro-3-(trifluoromethyl)benzaldehyde boiling point and density

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzaldehyde: Properties, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a critical building block in modern medicinal chemistry and agrochemical synthesis. We will delve into its core physicochemical properties, establish protocols for safe handling and storage, and explore its strategic application in the synthesis of complex molecules, grounded in authoritative references.

Introduction: A Molecule of Strategic Importance

This compound (CTFBA) is a substituted aromatic aldehyde whose value in organic synthesis is derived from the unique and synergistic properties of its functional groups. The benzaldehyde moiety provides a reactive "handle" for a wide array of chemical transformations, while the halogen substituents—a chloro group and a trifluoromethyl (CF3) group—impart specific electronic and steric properties that are highly sought after in drug design.

The trifluoromethyl group, in particular, is a cornerstone of modern medicinal chemistry. Its high electronegativity and lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of a drug candidate.[1][2][3][4] The strategic placement of the CF3 group on the aromatic ring, alongside the chlorine atom, makes CTFBA a versatile intermediate for constructing complex molecular architectures with tailored pharmacological profiles.[1][2]

Physicochemical Properties

Accurate knowledge of a compound's physical properties is fundamental for its application in synthesis, purification, and formulation. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClF₃O | [1][5] |

| Molecular Weight | 208.56 g/mol | [1][6] |

| Boiling Point | 218 °C (at atmospheric pressure) | [6][7] |

| 54 °C (at 10 mmHg) | [1] | |

| Density | 1.45 g/mL (at 25 °C) | [6][7] |

| Refractive Index | n20/D 1.504 | [6][7] |

| Appearance | White to off-white powder or clear liquid | [1][5][8] |

| CAS Number | 34328-46-6 | [1][5][6][7] |

Analysis of Properties

Boiling Point: The significant difference between the atmospheric boiling point (218 °C) and the vacuum-distilled boiling point (54 °C at 10 mmHg) is a critical consideration for purification.[1][6][7] High temperatures required for atmospheric distillation can lead to decomposition or polymerization of the aldehyde. Therefore, vacuum distillation is the standard and recommended method for purifying this compound, as it minimizes thermal stress.

Appearance: The compound is reported as both a liquid and a low-melting solid.[1][5][8] This suggests its melting point is near ambient temperature, and its physical state may depend on the purity and the specific storage conditions.

Safety, Handling, and Storage Protocols

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Profile

CTFBA is classified as an irritant and carries the GHS07 pictogram.[6] Researchers must be aware of the following hazards:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Recommended Handling Protocol

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): The minimum required PPE includes:

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper chemical waste disposal.

Storage Conditions

To ensure long-term stability, this compound should be stored under the following conditions:

-

Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.

-

Temperature: Store at room temperature in a dry location.[7]

-

Light: Keep in a dark place to prevent light-induced degradation.[7]

Key Synthetic Applications in Drug Discovery

This compound is a key starting material for synthesizing high-value pharmaceutical intermediates, particularly isocyanates, which are precursors to compounds containing a urea linkage.[9] A prominent example is its role in the synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[3]

Conceptual Synthesis Workflow: Formation of a Urea Linkage

The aldehyde group of CTFBA can be converted into an isocyanate, a highly reactive functional group that readily couples with amines to form a stable urea bond. This transformation is a cornerstone of many drug synthesis pathways.

Caption: Synthetic pathway from CTFBA to a urea-linked final product.

Experimental Protocol: Reductive Amination

Reductive amination is a fundamental transformation of aldehydes. The following is a representative protocol illustrating how CTFBA can be used to synthesize a secondary amine, a common structural motif in pharmaceuticals.[6]

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add the primary or secondary amine of interest (1.0-1.2 eq) to the solution.

-

Imine Formation: If desired, add a mild acid catalyst (e.g., acetic acid) and a dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to drive the formation of the intermediate imine. Stir at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Causality Note: Sodium triacetoxyborohydride is chosen for its mildness and tolerance of slightly acidic conditions, making it ideal for one-pot reductive aminations without reducing the starting aldehyde prematurely.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Workup and Purification: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Conclusion

This compound is more than a simple aldehyde; it is a strategically designed building block that provides chemists with a reliable entry point into the synthesis of complex, fluorinated molecules.[1] Its well-defined physicochemical properties and predictable reactivity, combined with the beneficial pharmacological effects of the trifluoromethyl group, ensure its continued and expanding role in the development of next-generation pharmaceuticals and agrochemicals.[4] A thorough understanding of its properties and safe handling is paramount for any researcher intending to leverage its synthetic potential.

References

-

The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound 97 34328-46-6 [sigmaaldrich.com]

- 7. This compound CAS#: 34328-46-6 [m.chemicalbook.com]

- 8. This compound CAS#: 34328-46-6 [amp.chemicalbook.com]

- 9. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Organic Solvent Solubility of 4-Chloro-3-(trifluoromethyl)benzaldehyde

Executive Summary

4-Chloro-3-(trifluoromethyl)benzaldehyde is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in organic synthesis is profoundly influenced by its solubility in various organic solvents. The presence of a trifluoromethyl group and a chlorine atom on the benzaldehyde scaffold creates a unique electronic and steric profile, which dictates its interactions with solvent molecules. This guide provides a comprehensive analysis of the solubility of this compound, grounded in theoretical principles and supported by practical experimental protocols. It is designed to be an essential resource for researchers, chemists, and formulation scientists, enabling informed solvent selection for synthesis, purification, and formulation development.

Chapter 1: Introduction to this compound

Chemical Properties and Structure

This compound, with the CAS number 34328-46-6, is a benzaldehyde derivative. Its molecular structure features a benzene ring substituted with an aldehyde group, a chlorine atom, and a trifluoromethyl (CF₃) group. This combination of functional groups results in a molecule with significant polarity and a high molecular weight.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₄ClF₃O

-

Molecular Weight: 208.56 g/mol

-

Appearance: White to off-white powder or lumps.[1]

-

Boiling Point: 218 °C

-

Density: 1.45 g/mL at 25 °C

The trifluoromethyl group is strongly electron-withdrawing and increases the lipophilicity of the molecule, while the chlorine and aldehyde groups contribute to its polar nature. This complex interplay of properties governs its solubility behavior.

Industrial and Research Significance

This compound is a versatile building block in organic synthesis. It is particularly valued in the creation of fluorinated compounds, which are of growing importance in medicinal chemistry for their ability to enhance metabolic stability and biological activity.[1] It serves as a key intermediate in the synthesis of various pharmaceutical agents, especially those targeting inflammatory and infectious diseases, as well as in the development of effective pesticides and herbicides.[1]

The Critical Role of Solubility in its Applications

Understanding the solubility of this compound is paramount for its practical application. Proper solvent selection is critical for:

-

Reaction Chemistry: Ensuring that reactants are in the same phase to allow for efficient reaction kinetics.

-

Crystallization and Purification: Selecting solvent systems that allow for the effective removal of impurities and the formation of high-purity crystals.

-

Formulation: Developing stable and effective formulations for agrochemical or pharmaceutical end-products.

-

Analytical Chemistry: Preparing solutions for analysis and quantification.[1]

Chapter 2: Theoretical Principles of Solubility

"Like Dissolves Like": Polarity and Intermolecular Forces

The principle of "like dissolves like" is the cornerstone of predicting solubility.[2][3] It posits that substances with similar intermolecular forces are likely to be soluble in one another. The key intermolecular forces at play are:

-

Dispersion Forces: Present in all molecules, arising from temporary fluctuations in electron density.

-

Dipole-Dipole Forces: Occur between polar molecules.

-

Hydrogen Bonding: A special type of dipole-dipole interaction involving hydrogen and a highly electronegative atom (N, O, or F).

This compound is a polar molecule due to the electronegative chlorine, oxygen, and fluorine atoms. Therefore, it is expected to be more soluble in polar solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents is anticipated to be lower.

Predicting Solubility: Hansen Solubility Parameters (HSP)

Chapter 3: Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential.[8] The following are robust protocols for determining the solubility of this compound in organic solvents.

Detailed Protocol 1: Isothermal Equilibrium Method

This method, often referred to as the shake-flask method, is a gold standard for determining equilibrium solubility.[9] It involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved amount.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath (e.g., at 25°C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the set temperature for at least 2 hours, permitting the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.

-

Solvent Evaporation and Quantification: Transfer the filtered solution to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Calculation: Weigh the vial containing the dried solute. The mass of the dissolved compound is determined by subtracting the initial weight of the empty vial. Solubility can then be expressed in units such as g/L or mg/mL.

Workflow for Isothermal Equilibrium Solubility Determination

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Safety Precautions

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[10]

-

Handling: Use only in a well-ventilated area, preferably a fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Spill and Disposal: In case of a spill, contain the material and dispose of it as hazardous waste according to local regulations.[10]

Chapter 4: Solubility Profile in Common Organic Solvents

While comprehensive, publicly available quantitative data is limited, the chemical structure allows for a qualitative and semi-quantitative assessment of its solubility. The trifluoromethyl group enhances lipophilicity, suggesting good solubility in many organic solvents.[1]

Data Summary Table

The following table summarizes expected solubility trends based on solvent polarity and chemical principles. Experimental verification is strongly recommended for precise applications.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions between the solvent and the polar C-Cl, C=O, and C-F bonds of the solute. |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent capable of strong dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | High | Good balance of polarity and non-polar character to interact with the entire molecule. | |

| Polar Protic | Ethanol | Moderate to High | Capable of dipole-dipole interactions. The aldehyde group can act as a hydrogen bond acceptor, but the lack of a donor group on the solute limits strong hydrogen bonding. |

| Methanol | Moderate to High | Similar to ethanol, its high polarity favors dissolution. | |

| Nonpolar | Toluene | Moderate | The aromatic ring of toluene can interact favorably with the benzene ring of the solute via π-π stacking. |

| Hexane | Low | Dominated by weak dispersion forces, which are insufficient to overcome the stronger dipole-dipole interactions within the solute. | |

| Chlorinated | Dichloromethane | High | "Like dissolves like" principle applies due to the presence of chlorine in both solute and solvent, leading to favorable dipole-dipole interactions. |

| Chloroform | High | Similar to dichloromethane, it is an effective solvent for polar organic molecules. |

Discussion of Trends

The solubility of this compound is highest in polar aprotic and chlorinated solvents. These solvents can effectively solvate the polar regions of the molecule without requiring hydrogen bond donation. Solubility in polar protic solvents like alcohols is also significant. In contrast, its solubility in nonpolar aliphatic solvents such as hexane is expected to be poor due to the mismatch in intermolecular forces. The aromatic nature of toluene provides some affinity for the solute's benzene ring, resulting in moderate solubility.

Chapter 5: Application in a Drug Discovery Workflow

The selection of an appropriate solvent is a critical decision point in synthetic and screening workflows.

Generalized Drug Discovery Workflow

The diagram below illustrates how solubility considerations for an intermediate like this compound are integrated into a typical drug discovery process.

Caption: Role of Solubility in a Drug Discovery Workflow.

-

Synthesis: A polar aprotic solvent like THF or dichloromethane is often chosen to ensure all reactants are fully dissolved.

-

Purification: A mixed solvent system, such as ethanol/hexane, is frequently used for recrystallization. The compound is dissolved in a "good" solvent (ethanol) at an elevated temperature, and a "poor" solvent (hexane) is added to induce crystallization upon cooling, leaving impurities behind.

-

Screening: For biological assays, compounds are typically dissolved in DMSO to create high-concentration stock solutions, which are then diluted into aqueous buffers for testing.

Chapter 6: Conclusion

This compound exhibits a solubility profile dominated by its polar character, conferred by the aldehyde, chloro, and trifluoromethyl groups. It is highly soluble in polar aprotic and chlorinated solvents, moderately soluble in polar protic and aromatic solvents, and poorly soluble in nonpolar aliphatic solvents. This guide provides the theoretical foundation and practical methodologies for scientists to effectively utilize this important chemical intermediate. For critical applications, the experimental protocols outlined herein should be employed to determine precise solubility data in the specific solvent systems of interest.

References

-

MSDS of 4-chloro-3-(trifluoromethoxy)benzaldehyde. (n.d.). [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

-

Chem-Impex. 4-Cloro-3-(trifluorometil)benzaldehído. [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

Hansen Solubility Parameters. (n.d.). [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-3-(trifluoromethyl)benzaldehyde

For Immediate Release

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and use of 4-Chloro-3-(trifluoromethyl)benzaldehyde (CAS No. 34328-46-6). As a key building block in the synthesis of novel pharmaceutical and agrochemical compounds, a comprehensive understanding of its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1] This guide synthesizes critical safety data with practical, field-proven insights to establish a self-validating system of protocols for its use.

Compound Profile and Hazard Identification

This compound is a substituted aromatic aldehyde featuring both a chloro and a trifluoromethyl group on the benzene ring.[1] These functional groups contribute to its utility in organic synthesis but also dictate its hazard profile. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity in drug candidates, making this a valuable intermediate.[1][2]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₄ClF₃O | [3] |

| Molecular Weight | 208.56 g/mol | [3] |

| Appearance | Clear colorless liquid | [4] |

| Boiling Point | 218 °C (lit.) | [5] |

| Density | 1.45 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.504 (lit.) | [5] |

GHS Hazard Classification:

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[6]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[6][7]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[6][7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[6][7][8]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".[5][6]

Toxicological Profile: An Evidence-Based Assessment

While specific toxicological studies on this compound are not extensively reported, a conservative approach informed by the toxicology of analogous compounds is warranted. Halogenated aromatic compounds, as a class, can cause acute irritation to the eyes, mucous membranes, and lungs.[9] Chronic exposure to some halogenated aromatics has been associated with skin disorders and liver dysfunction.[9][10]

The trifluoromethyl group is generally resistant to oxidative metabolism, which can increase the metabolic stability of compounds containing it.[1][2] While this is a desirable trait in drug design, it also implies that the compound may persist in biological systems. Therefore, minimizing exposure is a critical aspect of its safe handling.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls:

-

Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[10]

Personal Protective Equipment (PPE):

The selection of PPE must be based on a thorough risk assessment. The following are minimum requirements:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[7][8]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[11] Gloves must be inspected for integrity before each use and disposed of properly after handling the compound.[12]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[8]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[13]

Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and maintain the integrity of the compound. Some sources indicate that this compound may be air-sensitive, necessitating additional precautions.

Handling:

-

Avoid Inhalation, Ingestion, and Skin/Eye Contact: Direct contact should be strictly avoided.[11]

-

Use in a Well-Ventilated Area: As stated, all work should be performed in a chemical fume hood.[8]

-

Grounding and Bonding: For larger quantities, take precautionary measures against static discharges.

-

Air-Sensitive Handling: If the compound is confirmed to be air-sensitive, use of inert gas (e.g., nitrogen or argon) techniques is recommended for transfers. This can be achieved using a Schlenk line or a glove box. For liquid transfers via syringe, the bottle should be pressurized with an inert gas before drawing the liquid.[7][14]

Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[7][8]

-

Temperature: Store in a cool place.[15]

-

Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[16]

-

Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

Emergency Procedures: A Step-by-Step Response Plan

A clear and well-rehearsed emergency response plan is critical.

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[8]

-

Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[14]

Spill Response:

A minor spill can be managed by trained personnel with the appropriate spill kit. For a major spill, evacuate the area and contact emergency services.

Minor Spill Cleanup Protocol:

-

Evacuate and Secure: Evacuate non-essential personnel and ensure the area is well-ventilated (within a fume hood if possible). Remove all sources of ignition.[17]

-

Don Appropriate PPE: Wear the PPE outlined in Section 3.

-

Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the spill.

-

Absorb the Material: Carefully apply the absorbent material, starting from the outside and working inwards to prevent spreading.[18]

-

Collect the Waste: Once fully absorbed, carefully scoop the material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate the Area: Wipe the spill area with a damp cloth and then clean with soap and water.[18] All cleaning materials should be disposed of as hazardous waste.

-

Ventilate: Allow the area to ventilate thoroughly before resuming work.

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[2]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14]

Waste Disposal and Decontamination

Waste Disposal:

All waste containing this compound must be treated as hazardous waste.[11]

-

Containerization: Collect waste in a clearly labeled, sealed container.

-

Disposal: Dispose of waste through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[14]

Equipment Decontamination:

All glassware and equipment that have been in contact with the compound must be thoroughly decontaminated.

-

Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinse solvent as hazardous waste.

-

Wash: Wash the equipment with soap and warm water.[4]

-

Final Rinse: Rinse with deionized water.

-

Drying: Allow the equipment to air dry completely or dry in an oven.

Logical Relationships and Workflows

Handling Workflow Diagram:

Caption: Workflow for handling this compound.

Emergency Response Logic Diagram:

Caption: Decision tree for emergency response.

Conclusion